Pentachloropseudilin vs. Pentabromopseudilin: Divergent Myosin Isoform Targeting
Pentachloropseudilin (PClP) and pentabromopseudilin (PBP) are structurally similar pentahalogenated pseudilins, yet they exhibit markedly different myosin isoform selectivity profiles. PClP preferentially inhibits mammalian class-1 myosins with IC₅₀ values of 1–5 μM, whereas PBP is a potent inhibitor of myosin-5 (vertebrate myosin-5a) with an IC₅₀ of 400 nM [1]. This divergence is critical: PClP's class-1 selectivity makes it the tool of choice for studying myosin-1c-dependent processes, while PBP is unsuitable for this purpose. Conversely, PClP shows weak activity against myosin-5 (>90 μM), making PBP the superior choice for myosin-5 studies [2].
| Evidence Dimension | Inhibitory potency on specific myosin isoforms |
|---|---|
| Target Compound Data | PClP IC₅₀ = 1–5 μM (mammalian class-1 myosins); >90 μM (class-2, class-5 myosins) |
| Comparator Or Baseline | Pentabromopseudilin (PBP) IC₅₀ = 400 nM (vertebrate myosin-5a) |
| Quantified Difference | PBP is >2.5-fold more potent on myosin-5a than PClP is on class-1 myosins, but PBP lacks class-1 activity. PClP is >18-fold selective for class-1 over class-2/5. |
| Conditions | ATPase activity assays using purified myosin motor domains in vitro |
Why This Matters
Procurement based on experimental endpoint—myosin-1 vs. myosin-5—requires selection of the correct pseudilin to avoid null results.
- [1] Chinthalapudi, K., et al. (2011). Mechanism and specificity of pentachloropseudilin-mediated inhibition of myosin motor activity. Journal of Biological Chemistry, 286(34), 29700-29708. View Source
- [2] Martin, R., et al. (2009). Total synthesis of pentabromo- and pentachloropseudilin, and synthetic analogues—allosteric inhibitors of myosin ATPase. Angewandte Chemie International Edition, 48(43), 8042-8046. View Source
